LWH-63 hydrochloride is a synthetic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. It is primarily recognized for its role as a selective antagonist of the corticotrophin-releasing factor receptor 1 (CRF1), which is implicated in stress response mechanisms. This compound has garnered attention in both pharmacological and biochemical research due to its potential therapeutic applications, particularly in addressing stress-related disorders and alcohol dependence.
LWH-63 hydrochloride was first synthesized as part of a research initiative aimed at developing CRF1 antagonists. The compound's chemical identity is confirmed by its CAS number, 276890-57-4, and it is available for purchase from various chemical supply companies for research purposes.
LWH-63 hydrochloride is classified as a small molecule drug candidate with significant interest in neuropharmacology. It falls under the category of receptor antagonists, specifically targeting the corticotrophin-releasing factor pathway, which plays a crucial role in the body's response to stress.
The synthesis of LWH-63 hydrochloride involves several key steps, primarily focusing on constructing the pyrrolo[2,3-d]pyrimidine core structure.
LWH-63 hydrochloride features a complex molecular structure characterized by its pyrrolo[2,3-d]pyrimidine framework. The compound's molecular formula is C17H24ClN5O2, with a molecular weight of approximately 363.86 g/mol.
Key structural attributes include:
LWH-63 hydrochloride can undergo various chemical reactions that modify its functional groups or alter its molecular structure.
LWH-63 hydrochloride exerts its pharmacological effects primarily through antagonism of the corticotrophin-releasing factor receptor 1 (CRF1).
The mechanism involves:
Relevant data regarding these properties can be crucial for researchers looking to utilize LWH-63 hydrochloride in experimental settings.
LWH-63 hydrochloride has several significant applications in scientific research:
Corticotropin-releasing factor (CRF) is a 41-amino-acid neuropeptide that serves as the primary regulator of the hypothalamic-pituitary-adrenal (HPA) axis and is critically involved in stress responses. The CRF system comprises two main G protein-coupled receptors: CRF1 and CRF2. CRF1 receptors, encoded by a gene expressing multiple splice variants (α, β, c, d, e, f, g, h, and v_1), are densely distributed in brain regions associated with emotional processing, including the prefrontal cortex, cerebellum, limbic system, and extended amygdala (central nucleus of the amygdala, nucleus accumbens, and bed nucleus of the stria terminalis) [6] [8]. Activation of CRF1 receptors initiates cyclic adenosine monophosphate (cAMP)-dependent signaling pathways, primarily through Gαs protein coupling, leading to protein kinase A activation and downstream cellular effects [6].
Preclinical research has established that chronic stress or substance abuse induces CRF system dysregulation, particularly through CRF1 receptor-mediated mechanisms in the extended amygdala. This dysregulation manifests as heightened anxiety-like behaviors, increased drug self-administration, and stress-induced relapse in animal models of addiction [6]. CRF1 receptor antagonists have demonstrated efficacy in attenuating dependence-induced alcohol consumption in genetically selected alcohol-preferring (P) rats, without affecting baseline drinking in non-dependent controls [1]. This specificity positions CRF1 receptor blockade as a promising therapeutic strategy for stress-related neuropsychiatric disorders, including alcohol use disorder (AUD), by targeting the neurobiological transition from recreational use to compulsive consumption driven by negative reinforcement [6] [8].
LWH-63 hydrochloride (chemical name: 4-(N-Ethyl-n-4-hydroxybutyl)amino-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidine hydrochloride; synonym: NIH-3) emerged as part of a concerted effort to develop small-molecule CRF1 receptor antagonists with improved blood-brain barrier permeability and pharmacokinetic properties compared to peptide-based antagonists [3] [9]. Early peptide antagonists faced limitations due to poor oral bioavailability and restricted CNS access. LWH-63 hydrochloride, with its non-peptidic structure and molecular weight of 431.01 g/mol, represented a significant advancement in pharmacological tools for probing CRF1 receptor function in vivo [5] [9].
This compound exhibits high binding affinity for CRF1 receptors, with a reported Ki value of 0.68 nM, indicating potent antagonistic activity [3]. Its significance in research stems from its ability to selectively block ethanol-induced effects and CRF-mediated signaling in preclinical models, suggesting therapeutic potential for stress-related alcohol consumption [3]. Unlike opioid antagonists such as naltrexone, which reduce basal alcohol consumption in both dependent and non-dependent subjects, LWH-63 hydrochloride specifically targets dependence-induced drinking, highlighting its mechanistic distinction in modulating stress-related neuroadaptations [1] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1